molecular formula C16H14O3 B595402 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid CAS No. 1219805-29-4

2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid

Cat. No.: B595402
CAS No.: 1219805-29-4
M. Wt: 258.309
InChI Key: DKYWVDODHFEZIM-RRRGEQHMSA-N
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Description

“2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid” is also known as Ketoprofen . It is a member of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAID) with analgesic and antipyretic effects . The empirical formula is C16H14O3 and it has a molecular weight of 254.28 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzoylphenyl group attached to a propanoic acid group . The molecular formula is C16H14O3 .


Chemical Reactions Analysis

“this compound” is known to inhibit the body’s production of prostaglandin, which is a key mechanism of its anti-inflammatory and analgesic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 77-78 °C . It has a molecular weight of 254.28 and its density is predicted to be 1.198±0.06 g/cm3 .

Scientific Research Applications

Enantioselective Syntheses

2-(3-Benzoylphenyl)propanoic acid, also known as ketoprofen, has been a subject of research in enantioselective syntheses. The stereoselective synthesis of ketoprofen and related compounds has been achieved using methods like Sharpless epoxidation followed by catalytic hydrogenolysis. This approach allows for high enantiomeric excess in the synthesis of these compounds (Hamon, Massy-Westropp, & Newton, 1995).

Determination in Body Fluid

A method for determining 2-(3-Benzoylphenyl)propionic acid in biological fluids has been developed, crucial for pharmacokinetic studies. This method involves ether extraction from plasma samples, followed by TLC separation, visualization, and quantitative determination (Ballerini, Cambi, & del Soldato, 1977).

PPARgamma Agonists Research

Research has identified a series of N-(2-Benzoylphenyl)-L-tyrosine derivatives as potent PPARgamma agonists. These compounds, including variations of 2-(3-Benzoylphenyl)propanoic acid, have shown significant antihyperglycemic and antihyperlipidemic activity in rodent models, indicating potential applications in the treatment of type 2 diabetes (Henke et al., 1998).

Transition Metal Complex Studies

There is research on transition metal complexes of ketoprofen, where the compound forms part of the coordination structure. These studies explore the molecular geometry and potential applications in areas like materials science and bioinorganic chemistry (Zhang et al., 2007).

Photoreaction Studies

Ketoprofen's photochemistry has been studied in various environments, such as the β-cyclodextrin cavity. These studies have shed light on its photodecarboxylation and potential photoproducts, contributing to the understanding of its behavior under light exposure (Monti et al., 1998).

Polymer Chemistry Applications

Research includes the study of polymers derived from compounds like 2-(3-Benzoylphenyl)propionic acid. These studies focus on their photochemical properties, degradation pathways, and potential applications in materials science (Lukáč et al., 1990).

Production Technologies

The production of ketoprofen has been explored, especially focusing on its enantiomerically pure form. Studies discuss the limitations and innovative approaches like enzymatic membrane reactors for the production process (Ong, Kamaruddin, & Bhatia, 2005).

Mechanism of Action

Target of Action

The primary target of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as ketoprofen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .

Mode of Action

this compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation, their reduced production leads to a decrease in inflammation .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzyme, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound include a high degree of protein binding (99%) and a relatively short elimination half-life of 2-2.5 hours . These properties influence the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of this compound is a reduction in inflammation . This is due to its inhibition of prostaglandin production, which in turn decreases the inflammatory response . This makes it effective in treating conditions characterized by inflammation, such as arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent bioavailability can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the compound’s stability can be affected by storage conditions, such as temperature and humidity .

Safety and Hazards

As with any chemical compound, handling “2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid” requires appropriate safety measures. It is classified as a combustible solid and should be handled with personal protective equipment such as dust masks, eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been thoroughly investigated. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-RRRGEQHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678713
Record name 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-29-4
Record name 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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